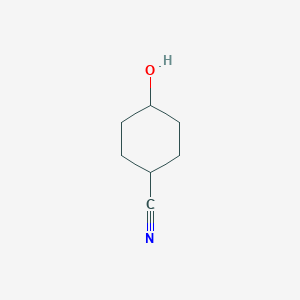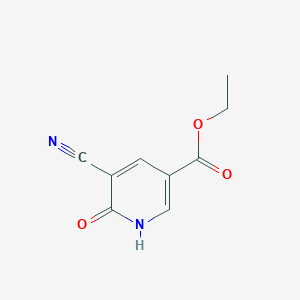
5-甲基噻唑-4-羧酸乙酯
概述
描述
Ethyl 5-methylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant biological activities and is used in various scientific research applications.
科学研究应用
Ethyl 5-methylthiazole-4-carboxylate has a wide range of scientific research applications:
Antimicrobial Activities: Derivatives of this compound exhibit significant antimicrobial activities against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.
Biological Sensing: The compound’s derivatives are used to develop fluorescent probes for detecting biothiols like cysteine and homocysteine in living cells.
Synthetic Chemistry: It serves as a building block for synthesizing various substituted derivatives, facilitating efficient and green chemical synthesis.
Analytical Chemistry: The compound is used in developing ratiometric fluorescent probes for rapid and selective detection of specific analytes.
作用机制
Target of Action
Ethyl 5-methylthiazole-4-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact interaction of Ethyl 5-methylthiazole-4-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Ethyl 5-methylthiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to antimicrobial effects.
Cellular Effects
Ethyl 5-methylthiazole-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methylthiazole-4-carboxylate involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. Furthermore, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methylthiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ethyl 5-methylthiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 5-methylthiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
Ethyl 5-methylthiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s activity and effects on cellular function. For instance, the compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of ethyl 5-methylthiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
Ethyl 5-methylthiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound . Another method involves the use of ethyl 2-chloroacetoacetate, thiourea, and sodium carbonate in ethyl acetate solution, followed by heating and pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of ethyl 5-methylthiazole-4-carboxylate typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as distillation to remove solvents, filtration, and drying under vacuum .
化学反应分析
Types of Reactions
Ethyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
相似化合物的比较
Ethyl 5-methylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: This compound is used as a building block in organic synthesis and exhibits significant biological activities.
2-Aminothiazole-4-carboxylate Schiff Bases: These compounds have diverse therapeutic roles, including antibacterial, antifungal, and anti-inflammatory activities.
N-Substituted 2-Aminothiazoles: These derivatives are known for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Ethyl 5-methylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-26-0 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)




